N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)20-11-5-8-14-9-10-16(12-17(14)20)19-18(22)15-6-3-2-4-7-15/h9-10,12,15H,2-8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQTMYBPXTKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydro isoquinoline is then reduced to the tetrahydroquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, tetrahydroquinoline derivatives have been shown to interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other derivatives are analyzed below, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues from Carboxamide and Tetrahydroquinoline Families
a. Tetrahydroquinoline Derivatives () Compounds 21–25 in share the 1,2,3,4-tetrahydroquinolin-7-yl core but differ in substituents (e.g., benzamide, biphenyl, or sulfonamide groups). Key comparisons include:
- Synthesis : Unlike N-(1-acetyl-...)cyclohexanecarboxamide, compounds in were synthesized via coupling reactions (e.g., using DCC/DMAP in DMF) or sulfonylation, yielding derivatives with varied solubility and melting points (e.g., 220–300°C) .
- Carbonic Anhydrase (CA) Inhibition : Compounds 21–25 were tested for CA inhibition, with sulfonamide derivatives (e.g., 24 , 25 ) showing potent activity. The acetyl group in the target compound may modulate similar inhibition profiles, though this requires experimental validation .
b. Cyclohexanecarboxamide-Thiourea Derivatives () N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (H₂L₁–H₂L₉) feature a thiourea group instead of the tetrahydroquinoline-acetyl moiety. Notable differences include:
- Conformational Stability: X-ray crystallography of H₂L₉ revealed a chair conformation for the cyclohexane ring and intramolecular H-bonding (N–H···O), stabilizing the structure. The tetrahydroquinoline core in the target compound may adopt distinct conformations due to steric effects from the acetyl group .
Table 1: Comparative Data for Selected Analogues
Key Observations :
Biological Activity : Sulfonamide derivatives (e.g., 24 ) exhibit confirmed CA inhibition, suggesting that the target compound’s carboxamide group could mimic this activity if positioned similarly in the enzyme active site .
Conformational Differences: Unlike H₂L₉’s rigid thiourea structure, the tetrahydroquinoline-acetyl moiety may introduce rotational flexibility, affecting binding kinetics .
Research Findings and Implications
- Enzyme Inhibition Potential: The structural resemblance to CA inhibitors () supports further testing of the target compound against CA isoforms. Molecular docking studies could predict binding affinity relative to sulfonamide analogs .
- Lack of Thiourea Functionality : The absence of sulfur in the target compound may reduce toxicity (a common issue with thioureas) but limit applications in metal-ion extraction or catalysis .
- Synthesis Challenges: The acetyl group on the tetrahydroquinoline core may require specialized coupling agents (e.g., DCC/DMAP) or protection-deprotection strategies, as seen in .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. These compounds have attracted significant interest due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinoline moiety linked to a cyclohexanecarboxamide group. The IUPAC name for this compound is N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide. Its molecular formula is , and it has a molecular weight of 304.40 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, influencing neuronal signaling pathways. This modulation can offer therapeutic benefits in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties. Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce cytotoxic effects on several human tumor cell lines. For instance, compounds derived from tetrahydroquinoline structures have shown IC50 values lower than traditional chemotherapeutic agents like Doxorubicin in certain assays .
Case Studies
- Antitumor Activity : A study evaluated several tetrahydroquinoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that some derivatives exhibited potent antitumor activity with IC50 values significantly lower than Doxorubicin .
- Neuroprotective Effects : Another study explored the neuroprotective effects of tetrahydroquinoline compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and neuronal apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Techniques :
- NMR and HRMS : Confirm molecular structure and purity (>95% by HPLC).
- X-ray crystallography : Resolves conformational ambiguities (e.g., chair vs. boat conformations of the tetrahydroquinoline ring), as demonstrated in related compounds with R²(8) hydrogen-bonded dimers .
Advanced Analysis :
Contradictions in bioactivity (e.g., varying IC₅₀ values for kinase inhibition) may arise from polymorphic forms or solvent-dependent conformational changes. Differential scanning calorimetry (DSC) and molecular docking studies can correlate structural flexibility with target binding efficiency .
What strategies mitigate side reactions during derivatization of the carboxamide group?
Methodological Challenges :
The carboxamide group is prone to hydrolysis under acidic/basic conditions or nucleophilic attack. For example, thiourea derivatives (used in antimicrobial studies) require protection of the amide nitrogen during thiolation steps .
Q. Advanced Solutions :
- Use trimethylaluminum as a Lewis acid to stabilize intermediates during ester-to-amide conversions .
- Employ flow chemistry for precise control of reaction time and temperature, minimizing decomposition .
How do computational models enhance the design of analogs with improved kinase inhibition?
Basic QSAR Approaches :
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts predict bioavailability and target affinity.
Advanced Applications :
Molecular dynamics simulations reveal how the acetyl group on the tetrahydroquinoline ring modulates binding to kinase ATP pockets. For instance, replacing the acetyl group with cyclopropanecarbonyl (as in ) increases hydrophobic interactions, improving inhibitory potency by ~30% .
What analytical techniques validate the compound’s stability under biological assay conditions?
Q. Basic Stability Testing :
- LC-MS/MS : Monitors degradation products in PBS or cell culture media over 24–72 hours.
- Circular Dichroism (CD) : Tracks conformational changes in aqueous vs. DMSO solutions .
Advanced Mechanistic Insights :
Mass spectrometry-based hydrogen-deuterium exchange (HDX-MS) identifies regions prone to proteolytic cleavage or oxidative damage, guiding the design of stabilized analogs .
How can contradictory reports on antibacterial activity against MRSA be reconciled?
Basic Factors :
Discrepancies may stem from differences in:
- Bacterial strain virulence (e.g., USA300 vs. HA-MRSA).
- Assay media (cation-adjusted Mueller-Hinton broth vs. RPMI).
Advanced Resolution :
Dose-response studies with standardized protocols (CLSI guidelines) and checkerboard assays (to assess synergy with β-lactams) clarify potency. For example, reports MIC = 8 µg/mL, but variations in inoculum size (±0.5 log CFU) can shift results by 2–4 fold .
What methodologies enable efficient scale-up from milligram to gram quantities?
Q. Basic Scale-Up Considerations :
- Batch Reactors : Optimized for reproducibility at 1–10 g scales.
- Column Chromatography : Replaced with recrystallization (e.g., ethyl acetate/hexane) for cost-effective purification .
Advanced Engineering :
Continuous flow systems with immobilized catalysts (e.g., packed-bed reactors) reduce solvent use and improve throughput by 5–10× compared to batch methods .
How does the compound’s conformational flexibility impact its pharmacokinetic profile?
Q. Basic PK Parameters :
- LogD₇.₄ : ~2.1 (moderate lipophilicity).
- Plasma Protein Binding : >90% (predicted via equilibrium dialysis).
Advanced Modeling :
CoMFA (Comparative Molecular Field Analysis) identifies that the cyclohexane ring’s chair conformation enhances metabolic stability in liver microsomes, reducing CYP3A4-mediated oxidation .
What crystallographic data are critical for patenting novel derivatives?
Q. Essential Data :
- Unit cell parameters (e.g., a = 5.007 Å, b = 11.642 Å for a related compound).
- Hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R²(8) motifs) .
Advanced Applications :
Single-crystal XRD combined with Hirshfeld surface analysis proves novelty by quantifying intermolecular interactions absent in prior art .
How can researchers address solubility challenges in in vivo studies?
Q. Basic Formulation :
- Use co-solvents (e.g., PEG-400/Cremophor EL) for IV administration.
- Nanoparticle encapsulation (e.g., PLGA) improves oral bioavailability .
Q. Advanced Strategies :
- Salt Formation : React with methanesulfonic acid to enhance aqueous solubility by 10–20×.
- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
